Product packaging for Benzo[b]thiophen-7-ylmethanol(Cat. No.:CAS No. 51830-53-6)

Benzo[b]thiophen-7-ylmethanol

Cat. No.: B1602515
CAS No.: 51830-53-6
M. Wt: 164.23 g/mol
InChI Key: AQJJFNFAYMLSNA-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Scaffold in Chemical Sciences

The benzo[b]thiophene core is a fundamental building block in medicinal chemistry due to its structural similarity to active compounds, which is crucial for developing new, potent lead molecules. researchgate.netnih.gov Derivatives of benzo[b]thiophene exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant properties. ijpsjournal.comresearchgate.netnih.govresearchgate.net This broad spectrum of pharmacological activity has led to the development of several FDA-approved drugs containing this scaffold, such as raloxifene, zileuton, and sertaconazole. researchgate.netnih.gov

The versatility of the benzo[b]thiophene structure allows for extensive modification at various positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. mdpi.com For instance, substitutions on the benzene (B151609) or thiophene (B33073) ring can enhance bioactivity or modulate physical properties for specific applications. mdpi.com Beyond pharmaceuticals, benzo[b]thiophene derivatives are crucial in materials science, where they are investigated for use in organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent dyes. dntb.gov.uachemimpex.comresearchgate.net Their unique electronic properties, stemming from the sulfur-containing aromatic system, make them promising candidates for advanced electronic and optical materials. chemimpex.comresearchgate.net

The following table summarizes the diverse applications of the benzo[b]thiophene scaffold:

Field of ApplicationSpecific Use-Case ExamplesReference
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatory, Antidiabetic, Anticonvulsant Agents researchgate.net, nih.gov, ijpsjournal.com
Materials ScienceOrganic Semiconductors, Organic Light-Emitting Diodes (OLEDs), Fluorescent Dyes chemimpex.com, researchgate.net, dntb.gov.ua
Drug DevelopmentFramework for drugs like Raloxifene, Zileuton, and Sertaconazole researchgate.net, nih.gov

Research Landscape of Benzo[b]thiophen-7-ylmethanol within Benzothiophene (B83047) Analogues

Within the extensive family of benzo[b]thiophene derivatives, research has often focused on analogues substituted at the 2- and 3-positions of the thiophene ring, as these positions are readily functionalized and are key components of many bioactive molecules. researchgate.net In contrast, this compound, substituted on the benzene portion of the scaffold, represents a less explored but significant area of research.

The primary role of this compound in the current research landscape appears to be as a chemical intermediate in the synthesis of more complex molecules. echemi.com Its structural isomer, benzo[b]thiophen-2-ylmethanol, is a well-documented intermediate, often prepared by the oxidation of benzo[b]thiophen-2-carbaldehyde or the reduction of the corresponding carboxylate. echemi.commdpi.comresearchgate.net Similarly, this compound serves as a valuable building block, providing a reactive hydroxymethyl group on the benzenoid ring for further chemical transformations. echemi.com For example, its aldehyde analogue, Benzo[b]thiophene-7-carboxaldehyde, is utilized in the synthesis of potential anti-cancer agents and organic semiconductors. chemimpex.com

While direct biological studies on this compound are not as prevalent as for other analogues, its potential can be inferred from the activities of related structures. The strategic placement of functional groups on the benzene ring can significantly influence the electronic properties and biological target interactions of the entire scaffold. Research on compounds like (7-Chloro-1-benzothiophen-2-yl)methanol, an intermediate for the antifungal drug sertaconazole, underscores the importance of substitution at the 7-position.

The physicochemical properties of this compound are detailed in the table below, providing foundational data for its use in synthetic and research applications. echemi.com

PropertyValueReference
CAS Number51830-53-6 echemi.com
Molecular FormulaC₉H₈OS echemi.com
Molecular Weight164.22 g/mol echemi.com
Melting Point76.5 °C echemi.com
Boiling Point324 °C at 760 mmHg echemi.com
Density1.294 g/cm³ echemi.com

Methodological Approaches in Benzo[b]thiophene Research

The synthesis and study of benzo[b]thiophene derivatives employ a variety of sophisticated methodological approaches, reflecting the maturity of this research area. The construction of the core benzo[b]thiophene skeleton and the introduction of functional groups are achieved through numerous named reactions and modern catalytic methods.

Classical and modern synthetic strategies for the benzo[b]thiophene core include:

Electrophilic Cyclization: This is a common approach, often involving the cyclization of precursors like o-alkynyl thioanisoles. dntb.gov.uanih.gov

Metal-Catalyzed Annulation: Palladium and copper catalysts are frequently used to promote the formation of the thiophene ring from precursors such as 2-haloalkynylbenzenes. researchgate.netbeilstein-journals.org

Acid-Catalyzed Cyclization: Arylthiomethyl ketones or 2-phenylthioacetaldehyde dialkyl acetals can undergo cyclization in the presence of acid to form the benzo[b]thiophene ring system. google.com

Direct C-H Arylation: Modern methods allow for the direct coupling of thiophenes with aryl halides, offering an efficient route to substituted derivatives under mild conditions. acs.org

Once the benzo[b]thiophene scaffold is formed, further functionalization is often required. For instance, the introduction of an acyl group can be achieved via Friedel-Crafts acylation. mdpi.com The synthesis of specific derivatives like this compound would typically involve multi-step sequences, potentially starting from a functionalized benzene derivative or by late-stage functionalization of the benzo[b]thiophene core. The preparation of the related benzo[b]thiophen-2-ylmethanol, for example, is often accomplished by the oxidation of the corresponding methanol (B129727). mdpi.comresearchgate.net

The characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry are indispensable tools for confirming the chemical structures of newly synthesized benzo[b]thiophene derivatives. mdpi.commdpi.com For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. tandfonline.com

Methodological ApproachDescriptionReference
SynthesisIncludes electrophilic cyclization, metal-catalyzed annulation, acid-catalyzed cyclization, and direct C-H functionalization. beilstein-journals.org, acs.org, nih.gov, google.com
FunctionalizationTechniques like Friedel-Crafts acylation are used to add functional groups to the core structure. mdpi.com
CharacterizationStructural confirmation using NMR, Mass Spectrometry, and single-crystal X-ray diffraction. mdpi.com, tandfonline.com, mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B1602515 Benzo[b]thiophen-7-ylmethanol CAS No. 51830-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJJFNFAYMLSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586322
Record name (1-Benzothiophen-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-53-6
Record name (1-Benzothiophen-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of Benzo B Thiophen 7 Ylmethanol

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the 7-position of the benzo[b]thiophene scaffold is a versatile functional handle, amenable to a variety of chemical transformations. These reactions are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

The primary alcohol of benzo[b]thiophen-7-ylmethanol can be selectively oxidized to form the corresponding aldehyde, benzo[b]thiophene-7-carbaldehyde, or further oxidized to the carboxylic acid, benzo[b]thiophene-7-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed to prevent over-oxidation. openstax.org For instance, the use of a sulfur trioxide-pyridine complex in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) has been reported for the oxidation of a similar compound, (benzo[b]thiophen-2-yl)methanol, to its aldehyde. echemi.com Another effective method involves the use of iodosobenzene (B1197198) diacetate (IBD) with a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), which is known for its high selectivity in oxidizing primary alcohols to aldehydes without significant formation of the carboxylic acid. orgsyn.org

To achieve the corresponding carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium can facilitate this transformation. openstax.org A documented procedure for the synthesis of benzo[b]thiophene-7-carboxylic acid involves the reaction of the starting acid with thionyl chloride, indicating its stability and accessibility. google.com

Table 1: Oxidation Reactions of this compound

ProductReagent(s)ConditionsKey Features
Benzo[b]thiophene-7-carbaldehydeDess-Martin periodinaneDichloromethane (DCM)Mild conditions, high selectivity for aldehyde. openstax.org
Benzo[b]thiophene-7-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)Prevents over-oxidation.
Benzo[b]thiophene-7-carbaldehydeTEMPO/IBDDichloromethane/WaterHigh chemoselectivity. orgsyn.org
Benzo[b]thiophene-7-carboxylic acidPotassium permanganate (KMnO₄)Aqueous NaOH, then acidStrong oxidizing agent. openstax.org
Benzo[b]thiophene-7-carboxylic acidChromium trioxide (CrO₃)Aqueous acetic acidClassic, strong oxidation. openstax.org

This table is generated based on common oxidation methods for primary alcohols and related benzo[b]thiophene structures.

The reduction of the hydroxymethyl group in this compound to its corresponding alkyl analogue, 7-methylbenzo[b]thiophene (B81734), can be accomplished through various synthetic methods. A common two-step approach involves the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Alternatively, catalytic hydrogenation can be employed. This method typically involves reacting the alcohol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under pressure. The conditions for such reductions need to be carefully controlled to avoid saturation of the aromatic rings. While direct reduction of the alcohol is challenging, conversion to a benzyl-type halide followed by hydrogenolysis is a more feasible route.

For related structures, such as (7-Chlorobenzo[b]thiophen-2-yl)methanol, reduction can be performed to convert the methanol (B129727) group to a methyl group. The synthesis of 7-ethylbenzo[b]thiophene has also been documented, indicating that alkyl-substituted benzo[b]thiophenes are stable and accessible compounds. nist.gov

Table 2: Hypothetical Reduction Pathways for this compound

IntermediateReagent 1 (Activation)Reagent 2 (Reduction)Product
Benzo[b]thiophen-7-yl)methyl tosylatep-Toluenesulfonyl chloride, PyridineLithium aluminum hydride (LiAlH₄)7-Methylbenzo[b]thiophene
7-(Chloromethyl)benzo[b]thiopheneThionyl chloride (SOCl₂)Lithium aluminum hydride (LiAlH₄)7-Methylbenzo[b]thiophene
This compoundN/AH₂, Pd/C (Catalytic Hydrogenation)7-Methylbenzo[b]thiophene

This table outlines plausible synthetic routes based on standard organic chemistry transformations.

The hydroxyl group of this compound readily undergoes esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative (e.g., an acyl chloride or anhydride) in the presence of an acid or base catalyst. For example, the synthesis of the tropanol ester of benzo[b]thiophene-7-carboxylic acid has been described, which involves converting the carboxylic acid to its acid chloride and then reacting it with tropanol. google.com A similar reverse reaction, the esterification of this compound, could be achieved with various acid chlorides.

Etherification can be performed under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Acid-catalyzed intermolecular condensation with another alcohol is also a viable method for synthesizing ethers, particularly with benzylic alcohols. researchgate.net

Table 3: Representative Esterification and Etherification Reactions

Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
EsterificationAcetyl chloridePyridineBenzo[b]thiophen-7-ylmethyl acetate (B1210297)
EsterificationBenzoic acidH₂SO₄ (catalytic), HeatBenzo[b]thiophen-7-ylmethyl benzoate
Etherification1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)Tetrahydrofuran (THF)7-(Methoxymethyl)benzo[b]thiophene
EtherificationEthanol (B145695) (excess)HCl (catalytic)7-(Ethoxymethyl)benzo[b]thiophene researchgate.net

Reduction Reactions to Alkyl Analogues

Reactions Involving the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is aromatic and can undergo substitution reactions. The presence of the 7-hydroxymethyl group influences the regioselectivity of these reactions.

Electrophilic aromatic substitution on the unsubstituted benzo[b]thiophene ring typically occurs at the C3 position, and to a lesser extent, the C2 position. chemicalbook.com The directing effects of substituents on the benzene (B151609) ring can alter this preference. The 7-hydroxymethyl group is a weakly deactivating, ortho-, para-directing group for substitution on the benzene ring. However, its electronic influence on the thiophene (B33073) ring is more complex.

Halogenated derivatives of this compound serve as important precursors for further functionalization via nucleophilic substitution and cross-coupling reactions. For instance, a bromo or iodo group introduced onto the benzo[b]thiophene core can be replaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

The synthesis of 3-halobenzo[b]thiophenes has been achieved through electrophilic cyclization of 2-alkynyl thioanisoles using copper(II) sulfate (B86663) and sodium halides. nih.gov These halogenated products are versatile intermediates. For example, a 3-iodobenzo[b]thiophene (B1338381) derivative can undergo subsequent iodine-catalyzed etherification. nih.gov Similarly, a 3-bromo-5-fluoro-7-methylbenzo[b]thiophene-2-carboxylate derivative has been synthesized as an intermediate, highlighting the utility of halogenated benzo[b]thiophenes in building complex molecules. google.com These reactions provide a powerful tool for introducing a wide range of substituents onto the benzo[b]thiophene skeleton, enabling the synthesis of diverse compound libraries for various applications.

Metal-Catalyzed Cross-Coupling Reactions for Core Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzo[b]thiophene core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. rhhz.net For benzo[b]thiophene systems, this allows for the introduction of various substituents at specific positions, thereby tuning the electronic and steric properties of the molecule.

Common cross-coupling reactions applicable to the functionalization of the benzo[b]thiophene scaffold include the Suzuki-Miyaura, Negishi, and Stille couplings. rhhz.netresearchgate.net The Suzuki-Miyaura coupling, which uses organoboron reagents, is particularly advantageous due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. jst.go.jp For instance, a halogenated benzo[b]thiophene derivative can be coupled with an arylboronic acid to form a biaryl structure. researchgate.net Similarly, Negishi coupling utilizes organozinc reagents, which can be prepared by direct magnesiation or lithiation followed by transmetalation with a zinc salt, offering a route to functionalize specific C-H bonds. rsc.org

Research has demonstrated the successful application of these methods for creating libraries of substituted benzo[b]thiophenes. For example, palladium-catalyzed Suzuki-Miyaura reactions have been used to synthesize 2,3-diarylbenzo[b]thiophene derivatives in moderate to good yields. researchgate.net Rhodium-catalyzed reactions have also been employed for the C-H/C-H cross-coupling of benzo[b]thiophenes with various partners, leading to fused polycyclic systems. ccspublishing.org.cn While direct C-H functionalization is an active area of research, a common strategy involves prior halogenation of the benzo[b]thiophene core to create a reactive handle for subsequent cross-coupling. The specific position of functionalization can be controlled through regioselective lithiation or halogenation, allowing for precise modifications to the core structure.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Benzo[b]thiophene Scaffolds
Reaction TypeCatalyst/ReagentsBond FormedDescriptionReference
Suzuki-Miyaura CouplingPd(OAc)₂, Ligand, Base (e.g., K₃PO₄), Arylboronic AcidC-C (Aryl-Aryl)Couples a halo- or triflyloxy-benzo[b]thiophene with a boronic acid to form biaryl systems. Noted for its mild conditions and functional group tolerance. rhhz.netresearchgate.net
Negishi CouplingPd Catalyst, Organozinc Reagent (ArZnCl)C-C (Aryl-Aryl/Alkyl)Involves the reaction of an organozinc compound with an organic halide. The organozinc reagent can be prepared via directed metalation. rsc.orgbeilstein-journals.org
Rhodium-Catalyzed C-H/C-H Coupling[Rh(cod)Cl]₂, LigandC-C (Aryl-Aryl)Enables the direct coupling of two C-H bonds, avoiding the need for pre-functionalization with halogens. Can be used to create fused polycyclic systems. ccspublishing.org.cn
Copper-Catalyzed N-ArylationCuI, L-proline, Cs₂CO₃C-NUsed for coupling amino-benzo[b]thiophenes with aryl iodides to form C-N bonds, a key linkage in many pharmaceuticals. dntb.gov.ua

Cycloaddition Reactions of Benzo[b]thiophene S-oxides

The benzo[b]thiophene core can be activated for cycloaddition reactions through oxidation of the sulfur atom to form a benzo[b]thiophene S-oxide. iosrjournals.org This transformation alters the electronic nature of the thiophene ring, turning it into a reactive diene for [4+2] cycloaddition reactions (Diels-Alder reactions). iosrjournals.orgiosrjournals.org The S-oxides are typically prepared by the oxidation of the corresponding benzo[b]thiophene with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid such as BF₃·Et₂O. iosrjournals.org

Once formed, benzo[b]thiophene S-oxides can react with a variety of dienophiles, including both alkenes and alkynes. iosrjournals.org These cycloadditions generate bicyclic adducts which can subsequently undergo extrusion of sulfur monoxide (SO) upon heating, leading to the formation of substituted naphthalene (B1677914) derivatives. This sequence provides a powerful method for constructing polycyclic aromatic systems. iosrjournals.org Benzo[b]thiophene S-oxides can participate in various cycloaddition modalities, including [3+2] and [2+2] reactions, showcasing their versatility. iosrjournals.orgiosrjournals.org In [4+2] cycloadditions, they can function as the diene component, a role that is less common for the corresponding S,S-dioxides, which often prefer to act as the ene-component. iosrjournals.orgresearchgate.net

The reactivity in these reactions is influenced by the substituents on the benzo[b]thiophene ring. Electron-withdrawing groups can facilitate the extrusion of the "SO" group from the primary cycloadduct. iosrjournals.org The versatility of these S-oxides as intermediates makes them valuable in synthetic strategies aimed at producing complex aromatic structures. iosrjournals.org

Table 2: Cycloaddition Reactions Involving Benzo[b]thiophene S-Oxides
Reaction TypeReactantDescriptionResulting StructureReference
[4+2] Diels-AlderAlkenes (e.g., N-phenylmaleimide)The S-oxide acts as a diene, reacting with an electron-deficient alkene to form a bridged bicyclic adduct.Substituted dihydronaphthalenes (after SO extrusion). iosrjournals.org
[4+2] Diels-AlderAlkynes (e.g., dimethyl acetylenedicarboxylate)Reaction with an alkyne dienophile yields a bicyclic adduct that can aromatize via SO extrusion.Substituted naphthalenes. iosrjournals.orgiosrjournals.org
[3+2] Cycloaddition1,3-Dipoles (e.g., mesitonitrile oxide)The S-oxide acts as the ene-component, reacting with a 1,3-dipole.Fused heterocyclic systems. iosrjournals.orgiosrjournals.org
DimerizationSelf-reactionIn some cases, the benzo[b]thiophene S-oxide can dimerize, where one molecule acts as the diene and another as the dienophile.Dimeric adducts. iosrjournals.orgiosrjournals.org

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a valuable building block for the synthesis of more complex molecular architectures. chemimpex.comcymitquimica.com The presence of the hydroxymethyl group provides a reactive site for elaboration into various functional groups, while the benzo[b]thiophene core serves as a rigid scaffold that can be further functionalized. This dual reactivity allows for its incorporation into larger molecules through strategies such as multi-component reactions and ring-closing metathesis.

Multi-component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbeilstein-journals.org These reactions are highly efficient for building molecular complexity from simple precursors. Benzo[b]thiophene derivatives, particularly those with aldehyde functionalities like benzo[b]thiophene-7-carboxaldehyde (obtainable by oxidation of the title alcohol), are excellent substrates for MCRs. chemimpex.commdpi.com

For example, a benzo[b]thiophene aldehyde can participate in the Petasis reaction, a three-component reaction between an amine, a carbonyl compound (the aldehyde), and an organoboronic acid to form substituted amines. acs.org Similarly, it could be a component in the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which generates α-acylamino amides. beilstein-journals.org These reactions allow for the rapid assembly of complex, drug-like molecules containing the benzo[b]thiophene motif from readily available starting materials. nih.gov

Table 3: Representative Multi-component Reactions for Complex Molecule Synthesis
Reaction NameComponentsProduct TypePotential Role of Benzo[b]thiophene DerivativeReference
Petasis ReactionAmine, Carbonyl, Boronic AcidSubstituted AminesBenzo[b]thiophene-7-carboxaldehyde serves as the carbonyl component. acs.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmidesBenzo[b]thiophene-7-carboxaldehyde serves as the aldehyde component. beilstein-journals.org
Hantzsch Dihydropyridine SynthesisAldehyde, 2 equiv. β-Ketoester, AmmoniaDihydropyridinesBenzo[b]thiophene-7-carboxaldehyde can be the aldehyde component. beilstein-journals.org
Baylis-Hillman ReactionAldehyde, Activated Alkene, Catalyst (e.g., DABCO)Allylic AlcoholsBenzo[b]thiophene-7-carboxaldehyde acts as the electrophilic aldehyde. acs.org

Ring-Closing Metathesis (RCM) Reactions

Ring-Closing Metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic compounds, particularly medium and large rings. beilstein-journals.orgresearchgate.net The reaction involves the intramolecular reaction of a diene (or enyne) catalyzed by a transition metal complex, typically containing ruthenium (e.g., Grubbs catalysts) or molybdenum. researchgate.net

To utilize this compound in an RCM strategy, the molecule must first be converted into a suitable diene precursor. This is typically achieved by functionalizing the hydroxyl group and introducing a second terminal alkene elsewhere on the benzo[b]thiophene core. For example, the methanol can be etherified with an allyl halide to create an allyl ether. If another alkenyl group is present on the benzo[b]thiophene ring system, the resulting diene can undergo an intramolecular RCM reaction. beilstein-journals.org This approach has been successfully used to prepare benzothiophene-fused macrocycles. beilstein-journals.orgacs.org The feasibility and success of the RCM reaction can depend on factors such as the ring size being formed and the specific catalyst used. acs.org This strategy enables the synthesis of conformationally restricted structures and macrocycles containing the benzo[b]thiophene scaffold. researchgate.netresearchgate.net

Table 4: Ring-Closing Metathesis (RCM) for Fused-Ring Synthesis
RCM SubstrateCatalystProductDescriptionReference
Benzo[b]thiophene with two alkenyl side chainsGrubbs First Generation CatalystBenzothiophene-fused oxaphosphecineAn allyl group on the benzothiophene (B83047) core and another on a phosphonate (B1237965) ester attached via the methanol group undergo RCM to form a nine-membered ring. beilstein-journals.org
Benzothiophene-fused enediyne diolefinGrubbs CatalystBenzothiophene-fused 11-membered dienediyneRCM is used to form a challenging 11-membered macrocycle fused to the benzo[b]thiophene core. acs.org
Homoallylic alcohol derivative with an O-alkenyl groupGrubbs First or Second Generation CatalystBenzothiophene-substituted dihydropyranA diene derived from a benzothiophene-substituted homoallylic alcohol undergoes RCM to form a six-membered dihydropyran ring. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of Benzo B Thiophen 7 Ylmethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

For benzo[b]thiophen-7-ylmethanol, the ¹H NMR spectrum reveals characteristic signals that confirm its structure. The protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl function typically appear as a singlet. The aromatic protons on the benzo[b]thiophene ring system resonate in the downfield region, and their specific chemical shifts and coupling patterns allow for their unambiguous assignment.

Complementing the proton data, ¹³C NMR spectroscopy provides the chemical shift for each carbon atom, including the methylene carbon and the various carbons of the fused aromatic rings. For instance, in a related derivative, (7-methyl-1-benzothiophen-3-yl)methanol, the molecular structure can be confirmed by the presence of the expected number of signals in both the ¹H and ¹³C NMR spectra. nih.gov

Table 1: Representative NMR Data for Benzo[b]thiophene Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Functional Group
This compound ¹H ~4.9 CH₂OH
This compound ¹³C ~62 CH₂OH

Note: Specific chemical shifts can vary based on the solvent and substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information.

For benzo[b]thiophene derivatives, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak [M]⁺. mdpi.com The fragmentation of these compounds is well-studied and can help in their identification. nih.gov For instance, the mass spectrum of benzo[b]thiophene itself shows a strong molecular ion peak. nist.gov In derivatives like benzo[b]thiophene-2,5-dicarbonyldichlorides, a characteristic fragmentation is the cleavage of the C-Cl bond. nih.gov For this compound, expected fragmentations would involve the loss of the hydroxyl group or the entire hydroxymethyl substituent. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of the compound.

Table 2: Illustrative Mass Spectrometry Fragmentation for Benzo[b]thiophene Derivatives

Compound Class Key Fragmentation Pathway
Benzo[b]thiophene-dicarbonyldichlorides Loss of Cl radical
Benzo[b]thiophene-dicarbonyldianilides Cleavage of the C-N bond
Aliphatic alcohols β-cleavage

Data derived from studies on related compound classes. nih.govcopernicus.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

In the IR spectrum of this compound, a broad and intense absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. openstax.org The presence of the aromatic rings is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. openstax.org The C-O stretching vibration of the primary alcohol would also be present. For example, in the related compound benzo[b]thiophen-2-yl(2-iodo-3-methoxyphenyl)methanol, a broad O-H stretch is observed around 3357 cm⁻¹. rsc.org

Table 3: Characteristic IR Frequencies for Functional Groups in this compound

Functional Group Approximate Wavenumber (cm⁻¹) Vibration Type
Alcohol (O-H) 3400-3200 Stretching (broad)
Aromatic (C-H) 3100-3000 Stretching
Aromatic (C=C) 1600-1450 Stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details on bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

While the specific crystal structure of this compound is not detailed in the provided results, studies on related benzo[b]thiophene derivatives demonstrate the power of this technique. mdpi.comuky.eduresearchgate.net For instance, the analysis of a spiropyrrolidine derivative containing a benzo[b]thiophene moiety confirmed its molecular structure and revealed details about intermolecular interactions through Hirshfeld surface analysis. mdpi.com In another example, the crystal structure of a triazole-substituted benzo[b]thiophene analog was determined, showing the planarity of the benzo[b]thiophene ring system. uky.edu These studies often reveal important intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like benzo[b]thiophene derivatives, the spectra are characterized by absorptions arising from π → π* transitions. libretexts.org

The UV-Vis spectrum of the parent benzo[b]thiophene shows significantly stronger absorption at longer wavelengths compared to benzene (B151609) or thiophene (B33073) alone, indicating the effect of the fused ring system on the electronic structure. researchgate.net The absorption maxima of benzo[b]thiophene derivatives are sensitive to the substitution pattern on the aromatic core. These electronic transitions are what make some of these compounds fluorescent and are relevant for their potential use in materials science. researchgate.net The study of these transitions helps in understanding the electronic properties of these molecules. tesisenred.netupi.edu

Thermal Analysis Techniques (TGA, DSC) for Thermal Behavior Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of materials. vub.beinnovatechlabs.com

TGA measures the change in a sample's mass as a function of temperature, providing information on its thermal stability and decomposition profile. openaccessjournals.com This is particularly important for materials intended for use in electronic devices, where high thermal stability is often required.

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. innovatechlabs.com This allows for the determination of melting points, crystallization temperatures, and glass transition temperatures. For amorphous materials used in applications like organic electronics, a high glass transition temperature is often desirable for morphological stability.

Theoretical and Computational Investigations of Benzo B Thiophen 7 Ylmethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzo[b]thiophene derivatives. cnr.itresearchgate.net DFT calculations provide a theoretical framework to understand the geometry, electronic distribution, and spectroscopic properties of Benzo[b]thiophen-7-ylmethanol.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzo[b]thiophene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine optimized molecular structures. mdpi.com

Conformational analysis of related benzo[b]thiophene structures has revealed the existence of different stable conformers. For instance, studies on a spiropyrrolidine tethered benzo[b]thiophene analogue showed two distinct conformers (A and B) that were computationally optimized. mdpi.com The analysis of bond lengths and angles from these calculations provides a detailed picture of the molecular geometry. The hydroxymethyl group in this compound introduces conformational flexibility due to rotation around the C-C and C-O single bonds. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its ability to interact with biological targets.

Table 1: Calculated Geometric Parameters for Benzo[b]thiophene Analogues (Note: Data presented here is illustrative of typical parameters obtained from DFT calculations for related structures, as specific data for this compound is not publicly available.)

Parameter Conformer A Conformer B
Bond Lengths (Å)
S1–C8 1.745 1.743
S1–C2 1.761 1.763
C2–C3 1.378 1.379
Bond Angles (º)
C8–S1–C2 91.5 91.6
C3–C2–S1 110.8 110.7
C7–C8–S1 111.9 111.8

Data derived from studies on similar benzo[b]thiophene structures. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.orgresearchgate.net

For benzo[b]thiophene derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. mdpi.combohrium.com In many benzo[b]thiophene systems, the HOMO and LUMO are distributed across the fused ring system. mdpi.com The introduction of substituents, such as the hydroxymethyl group at the 7-position, can influence the energies of these orbitals and thus modulate the molecule's electronic properties and reactivity. rsc.org For example, electron-donating groups tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for benzo[b]thiophene derivatives and not specific to this compound.)

Parameter Energy (eV)
HOMO -6.2
LUMO -1.5
Energy Gap (ΔE) 4.7

Values are for illustrative purposes based on typical DFT calculations for related compounds. researchgate.net

DFT calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netrsc.org Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. Similarly, calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure of a synthesized compound.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). bohrium.com The calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which helps in interpreting the experimental spectrum. For benzo[b]thiophene systems, the electronic transitions are typically π-π* transitions within the aromatic system. cnr.it

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a scoring function, which correlates with the free energy of binding. u-strasbg.frrsc.org This score helps in ranking potential drug candidates. Docking studies on various benzo[b]thiophene derivatives have been performed against several biological targets, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.commdpi.com

For instance, in studies of benzo[b]thiophene-chalcone hybrids, docking calculations were used to predict binding affinities and guide the selection of substituents to improve inhibitory potency. mdpi.com The predicted binding scores often correlate well with experimentally determined inhibitory concentrations (IC₅₀ values). While specific docking studies for this compound are not widely published, the methodology is applicable to understand its potential interactions with various protein targets.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.com

In docking studies of spirooxindole-benzo[b]thiophene compounds with AChE, key interactions were identified between the ligand and amino acid residues in the active site of the enzyme. mdpi.com For example, hydrogen bonds were observed with residues like Tyr124 and Ser125, while π-stacking interactions occurred with aromatic residues such as Trp86 and Tyr337. mdpi.com The hydroxymethyl group of this compound would be capable of acting as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a protein's binding pocket. The benzo[b]thiophene core itself can participate in hydrophobic and π-stacking interactions. Identifying these key interactions is fundamental for the rational design of more potent and selective analogues. rsc.org

Protein-Ligand Binding Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of new compounds, thereby streamlining the drug discovery process. nih.gov For the benzo[b]thiophene scaffold, several QSAR studies have been conducted to predict various biological activities.

Research on a series of 84 amidinobenzothiophene derivatives as inhibitors of Factor IXa (FIXa), a key enzyme in the blood coagulation cascade, resulted in the development of a highly predictive Comparative Molecular Field Analysis (CoMFA) model. nih.govtandfonline.com This model, which helps in understanding the inhibitory mechanism, showed good statistical significance. nih.gov Another study focused on 38 benzo[b]thiophene-containing compounds as Selective Estrogen Receptor Downregulators (SERDs) and developed both antagonistic and degradation models. tandfonline.com The resulting CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models provided insights into the structure-activity relationship, highlighting the importance of electrostatic and hydrophobic fields for activity. tandfonline.com

Furthermore, QSAR analysis was performed on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors for their potential anticancer activity. researchgate.net The best model, derived from Multiple Regression analysis, indicated a strong correlation between specific molecular descriptors and anticancer efficacy. researchgate.net In a different approach, binary QSAR models were used to predict the therapeutic activities of newly synthesized bis(benzo[b]thiophen-2-yl) alkyl methanimine (B1209239) derivatives. semanticscholar.org These in silico results suggested high predicted activities for several conditions, including bacterial infections, angina, allergies, depression, and obesity, guiding subsequent in vitro testing. semanticscholar.org

These studies collectively demonstrate that the biological activity of the benzo[b]thiophene core is highly dependent on the nature and position of its substituents. The steric, electrostatic, and hydrophobic properties, along with specific topological indices, are critical determinants of their function as enzyme inhibitors or receptor modulators.

Table 1: Selected QSAR Models for Benzo[b]thiophene Derivatives

Compound Series Target/Activity QSAR Method Key Statistical Parameters Reference
Amidinobenzothiophene DerivativesFactor IXa InhibitionCoMFAq² = 0.52, r² = 0.97, r²pred = 0.81 nih.govtandfonline.com
Amidinobenzothiophene DerivativesFactor IXa Inhibition & SelectivityCoMFA, CoMSIA3D-QSAR: q² = 0.753, r² = 0.940 dovepress.com
Benzo[b]thiophene-containing SERDsERα Antagonism & DegradationCoMFA, CoMSIA- tandfonline.com
Benzo[b]thienyl Hydroxamic AcidsAnticancer (HDAC Inhibition)Multiple Regressionr² = 0.9412 researchgate.net
Bis(benzo[b]thiophen-2-yl) Alkyl MethaniminesVarious Therapeutic ActivitiesBinary QSARHigh Predicted Activity Values (TAV) semanticscholar.org

(q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the external test set)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational flexibility of a ligand, its binding stability within a protein's active site, and the specific intermolecular interactions that govern the ligand-receptor complex.

MD simulations have been employed to understand the dynamic behavior of various benzo[b]thiophene derivatives when bound to their biological targets. For instance, MD simulations were used to validate the binding mode of benzo[b]thiophene analogues as Factor IXa inhibitors, confirming the stability of the docked complex structure. nih.govtandfonline.com These simulations are crucial for verifying the results of molecular docking and providing a more dynamic picture of the binding interactions. tandfonline.com

In a study on benzo[b]thiophene-containing compounds as SERDs, molecular dynamics were used to explore the binding mode between the ligands and the ERα receptor. tandfonline.com Similarly, MD simulations of benzo[b]thiophene-chalcone hybrids targeting cholinesterase enzymes helped to explain the structure-activity relationships by analyzing the stability of the ligand-enzyme interactions. bohrium.com

A recent study on novel benzo[b] tandfonline.comdovepress.comdiazepines (a related heterocyclic system) as potential anticancer agents targeting CDK-2 also utilized MD simulations. The simulations, run for 100 nanoseconds, confirmed that the ligand-protein complexes remained in a stable conformation, supporting the initial docking results. nih.gov In another investigation, MD simulations were performed on potent benzothiazinone (BTZ) analogs, which are structurally related to benzothiophenes, in complex with the DprE1 enzyme, a target for anti-tuberculosis drugs. plos.org The simulations demonstrated the great stability of the identified BTZ analogs within the enzyme's active site. plos.org

These findings underscore the utility of MD simulations in validating docking poses, assessing the stability of ligand-protein complexes, and elucidating the key interactions that are essential for biological activity. For this compound, such simulations could predict its conformational preferences and its stability in the binding pockets of various potential enzyme targets.

Table 2: Application of Molecular Dynamics Simulations in Studies of Benzo[b]thiophene Analogs

Compound Series Biological Target Purpose of MD Simulation Key Findings Reference
Benzo[b]thiophene AnaloguesFactor IXaTest stability of docked complexConfirmed robustness of the QSAR model and docking results nih.govtandfonline.com
Benzo[b]thiophene-containing SERDsEstrogen Receptor α (ERα)Reveal the binding modeProvided insights into ligand-receptor interactions tandfonline.com
Benzo[b]thiophene-chalconesCholinesterasesAnalyze ligand-enzyme interactionsHelped explain structure-activity relationships bohrium.com
Benzothiazinone (BTZ) AnalogsDprE1 EnzymeExamine stability of potent analogsDemonstrated great stability of the identified compounds plos.org

Applications of Benzo B Thiophen 7 Ylmethanol and Its Analogues in Medicinal Chemistry and Biology

Pharmacological Activities of Benzo[b]thiophene Derivatives

Benzo[b]thiophene and its derivatives are recognized for their diverse pharmacological applications. ijpsjournal.combenthamdirect.com These compounds have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antitubercular, antimalarial, antidiabetic, and anticonvulsant activities. nih.govijpsjournal.comeurekaselect.com The planar structure and electron-rich sulfur atom of the benzo[b]thiophene system are believed to contribute to its ability to interact with various enzymes and receptors, thereby eliciting a therapeutic response. researchgate.net

Anticancer Activity Research and Mechanisms

Benzo[b]thiophene derivatives have emerged as a promising class of compounds in anticancer research. researchgate.netsciforum.net Their mechanisms of action are varied, often targeting key pathways involved in tumor growth and proliferation.

One area of investigation involves the inhibition of tubulin polymerization. Certain Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with GI50 values in the nanomolar range. nih.gov These compounds are hypothesized to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.gov Notably, some of these analogs were found to be effective against P-glycoprotein (P-gp)-mediated resistant cell lines, suggesting they may overcome certain forms of drug resistance. nih.gov For instance, analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] showed significant growth inhibition in numerous cancer cell lines, including leukemia, CNS cancer, and prostate cancer, with GI50 values between 21.2 and 50.0 nM. nih.gov

Another targeted pathway is the RhoA/ROCK signaling cascade, which is crucial for tumor cell migration and invasion. nih.gov Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit the proliferation and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line. nih.gov Compound b19 from this series significantly promoted apoptosis and suppressed the formation of stress fibers, confirming its inhibitory effect on the RhoA/ROCK pathway. nih.gov

Furthermore, some benzo[b]thiophene derivatives act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. acs.org A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, K2071 , has demonstrated cytotoxic and antimitotic effects, arresting glioblastoma cells in prophase, in addition to its STAT3 inhibitory activity. acs.org

The table below summarizes the anticancer activity of selected benzo[b]thiophene derivatives.

Compound/AnalogCancer Cell Line(s)Activity/MechanismReference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6 )Leukemia, CNS cancer, Prostate cancerTubulin polymerization inhibitor, GI50 = 21.2–50.0 nM nih.gov
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5 )Leukemia, Colon cancer, CNS cancer, Prostate cancerTubulin polymerization inhibitor, GI50 = 10.0–90.9 nM nih.gov
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13 )Various human cancer linesPotent growth inhibition, GI50 < 10.0 nM nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19 )MDA-MB-231 (Breast cancer)RhoA/ROCK pathway inhibitor, antiproliferative, pro-apoptotic nih.gov
6-Aminobenzo[b]thiophene 1,1-dioxide derivative (K2071 )GlioblastomaSTAT3 inhibitor, antimitotic acs.org
Tetrahydrobenzo[b]thiophene derivativesHepG2 (Hepatocellular carcinoma), HeLa (Cervical carcinoma)Cytotoxic, with some compounds showing higher inhibition than doxorubicin benthamdirect.com

Antimicrobial and Antifungal Efficacy Studies

The benzo[b]thiophene scaffold is a key component in the development of new antimicrobial and antifungal agents. researchgate.netnih.gov Researchers have synthesized and evaluated numerous derivatives for their efficacy against a variety of pathogenic microorganisms.

Several studies have focused on creating benzo[b]thiophene derivatives to combat multidrug-resistant bacteria, such as Staphylococcus aureus (MRSA). mdpi.com Acylhydrazone derivatives of benzo[b]thiophene have shown promise, with some compounds exhibiting significant antibacterial activity. mdpi.com For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b ) was identified as a non-cytotoxic hit with a minimal inhibitory concentration (MIC) of 4 µg/mL against S. aureus, including methicillin- and daptomycin-resistant strains. mdpi.com

Other research has explored the antimicrobial potential of 3-halobenzo[b]thiophenes. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have demonstrated low MIC values of 16 µg/mL against Gram-positive bacteria and yeast. researchgate.net Time-kill curve analysis of a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus indicated rapid bactericidal activity at its MIC. researchgate.net Additionally, piperazine (B1678402) derivatives linked to a benzo[b]thiophene moiety have been synthesized, with one compound showing potent activity against the Gram-negative bacterium P. aeruginosa with an MIC of 12.5 μg/mL, which was more effective than the standard drug chloramphenicol. tubitak.gov.tr

In the realm of antifungal research, di(hetero)arylamine derivatives of the benzo[b]thiophene system have been evaluated against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov The most active compound in this series displayed a broad spectrum of activity, with particularly low MICs for dermatophytes. nih.gov Structure-activity relationship (SAR) studies indicated that hydroxyl groups were crucial for the activity of aryl derivatives. nih.gov Furthermore, some 3-iodo- and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene derivatives have been identified as having the potential for use as antifungal agents. ias.ac.in

The following table presents data on the antimicrobial and antifungal activities of various benzo[b]thiophene derivatives.

Compound/Derivative ClassTarget Microorganism(s)Activity (MIC)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b )Staphylococcus aureus (including MRSA)4 µg/mL mdpi.com
Cyclohexanol-substituted 3-chlorobenzo[b]thiophenesGram-positive bacteria and yeast16 µg/mL researchgate.net
1-(benzo[b]thiophen-4-yl)-4-(2-oxo-2-phenylethyl)piperazine derivative (K2 )Pseudomonas aeruginosa12.5 µg/mL tubitak.gov.tr
Di(hetero)arylamine derivatives of benzo[b]thiopheneDermatophytesLow MICs nih.gov
Benzo[b]thienoquinolinone derivative (92 )Staphylococcus aureusPromising activity uow.edu.au

Anti-inflammatory Properties and Modulation of Immune Responses

Benzo[b]thiophene derivatives have demonstrated significant potential as anti-inflammatory agents, with research indicating their ability to modulate immune responses. ijpsjournal.comopenreadings.eu These compounds often target enzymes and pathways involved in the inflammatory process. researchgate.net

One mechanism of action for the anti-inflammatory effects of some benzo[b]thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com For instance, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as selective COX-2 inhibitors, with IC50 values in the range of 0.31–1.40 µM. mdpi.com These compounds also showed potent anti-inflammatory activity in a carrageenan-induced paw edema assay in rats, with some derivatives exhibiting superior effects to the standard drug celecoxib. mdpi.com

Other studies have evaluated the anti-inflammatory properties of 2-substituted benzo[b]thiophene analogs using models such as the acetic acid-induced writhing test and the carrageenan-induced paw edema assay. rsc.org The results of these studies were compared to the non-steroidal anti-inflammatory drug (NSAID) piroxicam, indicating the potential for these derivatives as novel anti-inflammatory agents. rsc.org

Furthermore, the HRBC membrane stabilization method has been used to assess the anti-inflammatory activity of benzo[b]thiophene-derived Schiff base ligands and their metal complexes. rsc.org One of the manganese(II) complexes in this study showed moderate anti-inflammatory activity when compared to the standard drug diclofenac. rsc.org

The table below highlights the anti-inflammatory activity of selected benzo[b]thiophene derivatives.

Compound/Derivative ClassMechanism/AssayFindingReference
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a–d )Selective COX-2 inhibitionIC50 values of 0.31–1.40 µM; potent in vivo activity mdpi.com
2-Substituted benzo[b]thiophene analogsAcetic acid-induced writhing test, Carrageenan-induced paw edemaAnalgesic and anti-inflammatory properties comparable to piroxicam rsc.org
Mn(II) complex of a benzo[b]thiophene-derived Schiff baseHRBC membrane stabilizationModerate anti-inflammatory activity rsc.org

Antioxidant Effects and Free Radical Scavenging

Benzo[b]thiophene derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govijpsjournal.com These activities are crucial in combating oxidative stress, which is implicated in a variety of diseases.

The antioxidant potential of these compounds has been assessed using various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. rsc.org Studies on benzo[b]thiophene-derived Schiff base ligands and their nickel(II) and manganese(II) complexes have shown that these compounds exhibit antioxidant activities comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. rsc.org

In another study, novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene derivatives demonstrated high antioxidant capacities, with Trolox equivalent antioxidant capacity (TEAC) values of 2.5 and 1.1, respectively. ias.ac.in These values surpassed the antioxidant capacity of Trolox, a well-known antioxidant reference. ias.ac.in

Furthermore, a series of benzo[b]thiophene-2-carboxylic acid derivatives, specifically 1,3-diketone and flavone (B191248) derivatives, were evaluated for their antioxidant activity. nih.gov The 1,3-diketone 7f was identified as the most effective synthetic antioxidant in this series, with an EC50 of 20.00 μg/mL, comparable to the standard antioxidant BHT. nih.gov

The following table summarizes the antioxidant activities of some benzo[b]thiophene derivatives.

Compound/Derivative ClassAssayFindingReference
Benzo[b]thiophene-derived Schiff base ligands and their Ni(II)/Mn(II) complexesDPPH assayActivity comparable to BHT and ascorbic acid rsc.org
3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16 )TEAC assayTEAC value of 2.5, surpassing Trolox ias.ac.in
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E )TEAC assayTEAC value of 1.1, surpassing Trolox ias.ac.in
1,3-diketone derivative (7f )Antioxidant assayEC50 = 20.00 μg/mL, comparable to BHT nih.gov
Tetrahydro benzo[b]thiophene derivativesAntioxidant evaluationSynthesized compounds showed antioxidant activity researchgate.net

Antitubercular and Antimalarial Investigations

The benzo[b]thiophene scaffold has been a foundation for the development of compounds targeting infectious diseases like tuberculosis and malaria. nih.goveurekaselect.com

In the field of antitubercular research, various benzo[b]thiophene derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov One study focused on benzo[b]thiophene-2-carboxylic acid derivatives, with compound 7b being highly active against multidrug-resistant M. tuberculosis H37Ra (MDR-MTB), with MIC ranges of 2.73-22.86 μg/mL. nih.gov Compounds 8c and 8g from the same study demonstrated significant activity against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL, respectively. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the DprE1 enzyme. nih.gov Another class of compounds, 3-substituted benzo[b]thiophene-1,1-dioxides, were also found to be effective inhibitors of M. tuberculosis growth, with the tetrazole substituent being the most potent (MIC of 2.6 µM). peerj.comresearchgate.net

Regarding antimalarial activity, aminoquinolines coupled to benzo[b]thiophene rings have been investigated for their ability to inhibit Plasmodium falciparum growth. nih.gov These benzothiophene (B83047) derivatives showed improved activities against a chloroquine-susceptible (CQS) strain, with potencies as low as an IC50 of 6 nM. nih.gov In vivo studies in P. berghei infected mice showed that some of these compounds could cure the infection when administered orally. nih.gov Another study on benzo[b]thiophene amide derivatives identified two benzo[b]thienoquinolinone derivatives, 95 and 102 , as active leads against two strains of P. falciparum. uow.edu.au

The table below details the antitubercular and antimalarial activities of selected benzo[b]thiophene derivatives.

Compound/Derivative ClassDisease/OrganismActivityReference
Benzo[b]thiophene-2-carboxylic acid derivative (7b )Tuberculosis (M. tuberculosis H37Ra)MIC = 2.73-22.86 μg/mL (MDR-MTB) nih.gov
Benzo[b]thiophene-2-carboxylic acid derivatives (8c , 8g )Tuberculosis (M. bovis BCG, dormant)MIC = 0.60 and 0.61 μg/mL nih.gov
3-Substituted benzo[b]thiophene-1,1-dioxide (tetrazole substituent)Tuberculosis (M. tuberculosis)MIC = 2.6 µM peerj.comresearchgate.net
Aminoquinoline-coupled benzo[b]thiophenesMalaria (P. falciparum, CQS strain)IC50 = 6 nM nih.gov
Benzo[b]thienoquinolinone derivatives (95 , 102 )Malaria (P. falciparum)Active leads uow.edu.au

Antidiabetic and Anticonvulsant Potentials

Benzo[b]thiophene derivatives have been explored for their potential in treating metabolic and neurological disorders, specifically diabetes and epilepsy. eurekaselect.comnih.gov

In the context of antidiabetic research, computational studies have been employed to design benzo[b]thiophene derivatives as potent modulators of peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. humanjournals.com Molecular docking simulations have identified promising ligands with significant docking scores, suggesting their potential as antidiabetic agents. humanjournals.com In another study, a benzo[b]thiophene derivative (compound 5 ) was found to transactivate PPARγ in vitro and, in vivo studies in diabetic mice, it significantly decreased blood glucose levels, improved glucose tolerance, and had beneficial effects on pancreatic islet β-cells. tandfonline.com

For anticonvulsant activity, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated in various seizure models. mdpi.com The most promising compounds were tested for their median effective doses (ED50) in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com Compound 33 was found to be the most active in both tests, indicating its potential as an anticonvulsant agent. mdpi.com

The table below summarizes the antidiabetic and anticonvulsant activities of specific benzo[b]thiophene derivatives.

Compound/Derivative ClassTherapeutic AreaKey FindingReference
Benzo[b]thiophene derivative (compound 5 )AntidiabeticTransactivated PPARγ; decreased blood glucose in vivo tandfonline.com
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33 )AnticonvulsantMost active in MES and 6 Hz seizure models mdpi.com

Enzyme Inhibition Studies (e.g., Cytochrome P450, α-amylase)

The benzo[b]thiophene core, the central structure of Benzo[b]thiophen-7-ylmethanol, is a component of various molecules designed to inhibit specific enzymes, playing a crucial role in the modulation of biological pathways.

Cytochrome P450 (CYP450) Inhibition: The Cytochrome P450 superfamily of enzymes is essential for metabolizing a wide array of substances, including drugs and toxins. nih.gov The inhibitory activity of benzo[b]thiophene derivatives against certain CYP isoforms is a significant area of study in drug development to predict and avoid potential drug-drug interactions. nih.govnih.gov For instance, research into derivatives of (7-Chlorobenzo[b]thiophen-2-yl)methanol has shown they can inhibit CYP450 enzymes vital for the survival of parasites like Schistosoma mansoni, suggesting their potential as lead compounds for antiparasitic drugs. More than 50 CYP isoforms exist, with the 1A2, 2C9, 2C19, 2D6, and 3A4 isoforms responsible for over 90% of oxidative metabolic processes. nih.gov The inhibition of these enzymes by co-administered drugs can lead to altered metabolism, potentially causing adverse effects or reduced efficacy. nih.gov

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels. nih.govscielo.br While direct studies on this compound are not prominent, various heterocyclic compounds containing scaffolds similar to benzo[b]thiophene have been investigated for their α-amylase inhibitory effects. nih.govresearchgate.netresearchgate.net For example, studies on triazole derivatives have identified compounds with potent α-amylase inhibitory activity, in some cases exceeding that of the reference drug acarbose. scielo.br Molecular docking studies have been employed to understand the binding modes of these inhibitors with pancreatic α-amylase, revealing the potential for these heterocyclic structures to serve as a basis for designing new antidiabetic agents. researchgate.net

Other Enzyme Inhibition: The benzo[b]thiophene scaffold has been incorporated into inhibitors for a range of other enzymes.

Cholinesterases: Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com

Serotonin N-acetyltransferase (AANAT): As the key enzyme in melatonin (B1676174) biosynthesis, AANAT is a target for treating disorders related to circadian rhythms. nih.gov Novel benzo[b]thiophene derivatives have been designed and shown to exhibit high inhibitory activity against AANAT. nih.gov

Kinases: Derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one have been studied as inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases, which are involved in various cellular processes. rsc.org

Table 1: Enzyme Inhibition by Benzo[b]thiophene Analogues

Enzyme Target Compound Class Findings Reference
Cytochrome P450 (7-Chlorobenzo[b]thiophen-2-yl)methanol derivatives Effective inhibition of CYP450 enzymes essential for parasite survival.
Cholinesterases (AChE/BChE) Benzo[b]thiophene-chalcone hybrids Compound 5f was the best AChE inhibitor (IC₅₀ = 62.10 μM); compound 5h was the best BChE inhibitor (IC₅₀ = 24.35 μM). mdpi.com
Serotonin N-acetyltransferase (AANAT) Novel benzo[b]thiophene derivatives Compound 13 exhibited high inhibitory activity (IC₅₀ = 1.4 μM). nih.gov
DYRK1A Kinase 6H-benzo[b]indeno[1,2-d]thiophen-6-ones Compound 4e showed significant DYRK1A inhibition (IC₅₀ = 52 nM). rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For benzo[b]thiophene analogues, SAR studies have been crucial in optimizing lead compounds for various therapeutic targets. rsc.orgnih.gov

Key findings from SAR studies on benzo[b]thiophene derivatives include:

Substitution on the Benzo[b]thiophene Ring: The position and nature of substituents on the benzo[b]thiophene core significantly impact activity. In a study of DYRK1A kinase inhibitors, the introduction of a methoxy (B1213986) group at the R⁵ position of the benzo[b]thiophene ring was found to be beneficial for potent inhibition. rsc.org Conversely, a lack of substitution on this ring generally resulted in low inhibition. rsc.org

Influence of Halogens: In the development of antimicrobial agents, 3-halobenzo[b]thiophene derivatives were synthesized. The presence of chloro- and bromo-substituents, combined with a cyclohexanol (B46403) group at the 2-position, resulted in potent activity against several bacterial strains and one fungal strain. nih.gov This suggests that both the halogen and the alcohol group contribute significantly to the inhibitory activity. nih.gov

Role of the Linker: For antimalarial benzo[b]thiophene-2-carboxamides, the nature of the linker between the benzo[b]thiophene head and another aromatic ring was critical. Thiophene (B33073) and furan (B31954) rings as linkers were found to be optimal, while nitrogen-based heterocyclic linkers were detrimental to activity. unisi.it

Side Chain Modifications: In a series of IDO1/TDO dual inhibitors, modifications at the 6-position of the indole (B1671886) ring (structurally related to benzo[b]thiophene) showed that substituents like acetamido or ethylamino groups were favorable for increasing inhibitory activity, possibly by forming hydrogen bonds with the target enzymes. sci-hub.se

Table 2: Summary of SAR Findings for Benzo[b]thiophene Analogues

Compound Series Structural Modification Impact on Activity Reference
DYRK1A Inhibitors Methoxy group at R⁵ on the benzo[b]thiophene ring Increased inhibitory potency. rsc.org
Antimicrobial Agents Chloro- and bromo- substitution at C3 with a C2-cyclohexanol group Significant contribution to inhibitory activity against bacteria and fungi. nih.gov
Antimalarial Agents Replacement of furan/thiophene linker with nitrogen-based heterocycles Detrimental to activity. unisi.it
IDO1/TDO Inhibitors 6-acetamido or 6-ethylamine substituent Favorable for increasing inhibitory activity. sci-hub.se

Role as a Pharmacophore in Drug Discovery and Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.trresearchgate.net The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery because its core framework appears in a wide range of biologically active compounds. nih.govfrontiersin.org

The benzo[b]thiophene moiety serves as a versatile pharmacophore due to several key properties:

Structural Rigidity and Planarity: The fused ring system provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating optimal interaction with target proteins.

Bioisosteric Replacement: Benzo[b]thiophene is a bioisostere of naphthalene (B1677914) and indole, meaning it has similar steric and electronic properties. This allows medicinal chemists to replace these groups in known drugs to modulate activity, improve pharmacokinetic properties, or circumvent existing patents. rsc.orgnih.gov For example, it has been used as a replacement for the naphthalene unit in analogues of the tuberculosis drug bedaquiline (B32110). nih.gov

Pharmacophore modeling is a computational tool used to generate models based on the structural features of active compounds. dergipark.org.trscirp.org For benzo[b]thiophenes, predictive 3D pharmacophore models have been developed to identify novel ligands with specific biological activities, such as free-radical scavenging. researchgate.net These models, which define the spatial arrangement of features like hydrogen bond acceptors/donors and aromatic rings, can then be used to screen large chemical databases for new potential drug candidates, accelerating the discovery process. scirp.orgresearchgate.net

Investigation of Bioavailability and Pharmacokinetic Properties

The bioavailability and pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—are critical parameters that determine the success of a drug candidate. While specific, comprehensive pharmacokinetic data for this compound is not widely published, studies on its analogues provide valuable insights into the properties of this chemical class.

Absorption and Bioavailability: The oral bioavailability of benzo[b]thiophene derivatives can be variable. In silico ADME studies on benzo[b]thiophene-chalcone hybrids have been conducted to predict their drug-likeness. mdpi.com Some FDA-approved drugs with similar heterocyclic structures are known to have low bioavailability, which limits their efficacy. mdpi.com To overcome such challenges, prodrug strategies have been developed for related compounds to enhance oral bioavailability and target specific tissues like the liver. google.com

Metabolism: Metabolism, often mediated by CYP450 enzymes, is a key determinant of a compound's half-life and potential for drug interactions. nih.gov As noted in the enzyme inhibition section, benzo[b]thiophene derivatives can interact with CYP450 isoforms. nih.gov Investigating the metabolic stability of new analogues is a standard part of the drug discovery process. For example, an initial assessment of one hit compound revealed low metabolic stability, prioritizing efforts to improve this property for progression into in vivo studies. mdpi.com

Distribution and Excretion: The distribution of a drug throughout the body and its subsequent elimination are crucial for its therapeutic effect and safety profile. The lipophilicity of the benzo[b]thiophene core influences its distribution. SAR studies on bedaquiline analogues showed a correlation between lower lipophilicity (clogP) and faster clearance by human liver microsomes. nih.gov

The investigation of these pharmacokinetic properties is often performed using a combination of in vitro assays (e.g., liver microsome stability), in silico modeling, and in vivo studies in animal models. mdpi.comnih.govmdpi.com

Applications of Benzo B Thiophen 7 Ylmethanol Derivatives in Materials Science

Organic Semiconductors for Electronic Devices

The benzo[b]thiophene core is a key component in the design of organic semiconductors. nih.gov These materials are gaining traction due to their potential for creating flexible, lightweight, and cost-effective electronic devices. mdpi.com The introduction of a hydroxymethyl group at the 7-position of the benzo[b]thiophene scaffold can influence the molecule's solubility, polarity, and intermolecular interactions, which are critical parameters for device performance.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern electronics, and researchers are actively exploring benzo[b]thiophene derivatives for this application. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor layer.

Recent studies have demonstrated that benzo[b]thiophene-based materials can exhibit excellent performance in OFETs. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a larger fused-ring system containing the benzo[b]thiophene moiety, have been synthesized and used as solution-processable organic semiconductors. mdpi.com In one study, OFETs fabricated with a specific BTT derivative displayed p-channel behavior with a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com Another investigation into novel BTT derivatives with an additional alkyl-thiophene core reported even higher hole mobility, reaching up to 0.057 cm² V⁻¹ s⁻¹ with a current on/off ratio exceeding 10⁷. rsc.org

The strategic placement of substituents on the benzo[b]thiophene core is crucial. Research on naphthalene (B1677914) oligomers end-capped with benzo[b]thiophene has shown that the linking position significantly impacts the OFET performance. rsc.org An oligomer linked at the α-position of the benzothiophene (B83047) exhibited a high mobility of 0.13 cm² V⁻¹ s⁻¹ and an on/off ratio over 10⁶, outperforming its β-position linked counterpart. rsc.org

Table 1: Performance of Benzo[b]thiophene-based OFETs

Derivative Hole Mobility (cm²/Vs) Current On/Off Ratio
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene 0.005 > 10⁶
Benzo[b]thieno[2,3-d]thiophene with branched alkyl chain 0.057 > 10⁷
Naphthalene oligomer (α-position linked) 0.13 > 10⁶

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials is a key challenge in Organic Light-Emitting Diode (OLED) technology. Benzo[b]thiophene derivatives are being investigated for their potential use in various layers of OLED devices, including as host materials and emitters. nih.gov The inherent electronic properties of the benzo[b]thiophene core can be fine-tuned through chemical modification to achieve desired emission colors and device efficiencies. researchgate.net While specific data on Benzo[b]thiophen-7-ylmethanol in OLEDs is limited, the broader class of benzothiophenes shows promise in this area.

Organic Photovoltaics (OPVs)

In the realm of renewable energy, organic photovoltaics (OPVs) offer a promising alternative to traditional silicon-based solar cells. The efficiency of OPVs relies heavily on the properties of the donor and acceptor materials in the active layer. Benzo[b]thiophene derivatives have been explored as components in these materials. nih.gov Their ability to absorb light and transport charge makes them suitable candidates for enhancing the power conversion efficiency of OPV devices. The tunable nature of the benzo[b]thiophene system allows for the optimization of the material's energy levels to better match the solar spectrum and improve charge separation and collection. sigmaaldrich.com

Development of Advanced Functional Materials

Beyond their use in electronic devices, derivatives of this compound are contributing to the creation of a diverse range of advanced functional materials. researchgate.netnih.gov The presence of both the aromatic benzo[b]thiophene core and the reactive hydroxymethyl group allows for the synthesis of complex molecules with tailored properties.

For instance, these derivatives can serve as monomers for the production of conductive polymers. vulcanchem.com These polymers, which combine the electrical properties of metals with the processability of plastics, have applications in areas such as antistatic coatings, sensors, and flexible electronics. The specific structure of the benzo[b]thiophene monomer influences the final properties of the polymer, including its conductivity, stability, and solubility.

Furthermore, the hydroxymethyl group provides a handle for further chemical transformations, enabling the incorporation of the benzo[b]thiophene unit into larger, more complex molecular architectures. This versatility allows for the design of materials with specific optical, electronic, or self-assembly properties.

Future Research Directions and Translational Potential

Development of Highly Selective and Potent Analogues of Benzo[b]thiophen-7-ylmethanol

The future development of this compound analogues will likely focus on enhancing their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules with improved therapeutic profiles. nih.gov

Systematic modifications of the benzo[b]thiophene core, including the strategic placement of various substituents, can significantly influence the biological activity of the resulting compounds. For instance, the introduction of different functional groups at various positions on the bicyclic ring system can modulate the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. Research has shown that even minor structural changes, such as the position of a methyl or hydroxyl group, can lead to significant variations in biological activity, such as targeting different enzymes like MAO-B or kinases. vulcanchem.com

The hydroxymethyl group at the 7-position of this compound offers a key site for chemical modification. This functional group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for esterification or etherification to create a library of new derivatives. vulcanchem.com These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties.

The exploration of halogenated analogues, such as chloro- or bromo-substituted derivatives, has shown promise in enhancing the antimicrobial and anticancer activities of benzo[b]thiophenes. nih.govnih.gov Therefore, the synthesis and biological evaluation of halogenated derivatives of this compound could lead to the discovery of novel and potent therapeutic agents.

Table 1: Potential Modifications of this compound and their Rationale

Modification SitePotential ModificationRationale for Improved Activity
7-Hydroxymethyl GroupOxidation to aldehyde or carboxylic acidAlters electronic properties and hydrogen bonding capabilities.
7-Hydroxymethyl GroupEsterification/EtherificationModifies lipophilicity and pharmacokinetic profile.
Benzo[b]thiophene CoreIntroduction of halogens (Cl, Br)Enhances antimicrobial and anticancer activities.
Benzo[b]thiophene CoreAddition of alkyl or aryl groupsModulates steric and electronic properties for improved target binding.

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of this compound and its analogues from laboratory-scale synthesis to industrial production necessitates the development of efficient, scalable, and cost-effective synthetic methods. While traditional methods for constructing the benzo[b]thiophene skeleton exist, contemporary research is focused on creating more sustainable and atom-economical pathways. researchgate.net

Recent progress in synthetic organic chemistry offers several promising avenues. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been effectively used to synthesize substituted benzo[b]thiophenes. rsc.org These methods offer a high degree of control over the final structure and can often be performed under mild conditions.

Electrophilic cyclization reactions represent another powerful strategy for the synthesis of the benzo[b]thiophene core. nih.gov This approach often utilizes readily available starting materials and can proceed with high efficiency. The development of environmentally benign versions of these reactions, for example, by using greener solvents and catalysts, is a key area of future research. nih.gov

One-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for large-scale production as they can significantly reduce waste, time, and cost. mdpi.com The development of a one-pot synthesis for this compound, potentially starting from simple, commercially available precursors, would be a significant step towards its wider application.

Integration into Multi-Target Drug Design Strategies

The multifaceted nature of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in multi-target drug design. ijpsjournal.com This approach aims to develop single chemical entities that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

The benzo[b]thiophene scaffold is well-suited for this strategy due to its ability to interact with a wide range of biological targets, including kinases, enzymes, and receptors. nih.gov By strategically combining the this compound core with other pharmacophores known to be active against different targets, it may be possible to create hybrid molecules with synergistic activities.

For instance, incorporating moieties known to inhibit enzymes involved in inflammatory pathways alongside the benzo[b]thiophene core could lead to novel anti-inflammatory agents with a dual mechanism of action. Similarly, in the context of cancer therapy, combining a cytotoxic benzo[b]thiophene derivative with a molecule that targets a specific signaling pathway could result in a more effective and selective anticancer drug. researchgate.net

Molecular docking and other computational tools are invaluable in the rational design of such multi-target ligands, allowing for the prediction of binding affinities and the optimization of molecular structures before their synthesis. ijpsjournal.com

Advanced Material Engineering and Device Optimization

Beyond its potential in medicinal chemistry, the benzo[b]thiophene moiety is also a key building block for advanced organic materials. researchgate.net The electronic properties of benzo[b]thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors.

The specific substitution pattern of this compound could be exploited to fine-tune the electronic and photophysical properties of materials derived from it. The hydroxymethyl group provides a convenient handle for polymerization or for grafting onto other material platforms.

Future research in this area could focus on the synthesis of polymers and copolymers incorporating the this compound unit. The properties of these materials, such as their conductivity, charge mobility, and luminescence, could be systematically investigated to optimize their performance in electronic devices.

Furthermore, the development of benzo[b]thiophene-based sensors for the detection of various analytes is another promising avenue. The interaction of the benzo[b]thiophene ring system with specific molecules or ions could lead to a measurable change in its optical or electronic properties, forming the basis of a sensing mechanism.

Environmental and Green Chemistry Aspects of Benzo[b]thiophene Synthesis

As the demand for benzo[b]thiophene derivatives grows, so does the importance of developing environmentally friendly and sustainable synthetic methods. Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov

Future research will likely focus on replacing traditional, often harsh, reaction conditions with milder and more sustainable alternatives. This includes the use of water or other green solvents, the development of catalyst-free reactions, and the utilization of renewable starting materials. bohrium.com

Electrochemical synthesis is emerging as a powerful green tool in organic chemistry, often allowing for reactions to be carried out under mild conditions without the need for stoichiometric reagents. researchgate.net The application of electrochemical methods to the synthesis of this compound and its analogues could offer a cleaner and more efficient alternative to traditional synthetic routes.

Another important aspect of green chemistry is the development of biodegradable materials. Investigating the biodegradability of benzo[b]thiophene-based polymers and materials will be crucial for their long-term environmental sustainability.

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in CDCl₃ for structural elucidation. Advanced 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals in aromatic regions and confirm connectivity .
  • DPFGSE-NOE : Detects spatial proximity of protons in stereoisomers or atropisomers, critical for confirming stereodynamics .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, with EI+ ionization providing precise mass matches (e.g., <1 ppm error) .

Advanced: How can stereochemical dynamics or atropisomerism in this compound derivatives be analyzed?

Answer : Low-temperature NMR (e.g., 210 K) in CHF₂Cl/CHFCl₂ matrices slows molecular rotation, enabling observation of atropisomers. NOE experiments with selective excitation pulses (e.g., shaped DPFGSE sequences) map spatial relationships between protons. Temperature calibration using Cu/Ni thermocouples ensures ±0.1°C accuracy during experiments .

Advanced: What computational methods predict thermochemical properties of this compound?

Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies and ionization potentials. Benchmark against experimental data (e.g., ±2.4 kcal/mol deviation for thermochemistry) using Gaussian or ORCA software . For correlation energy, the Colle-Salvetti formula, adapted with gradient corrections, provides reliable results for molecular systems .

Methodological: How to resolve contradictions in reaction yields or selectivity during synthesis?

Q. Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace mechanistic pathways.
  • Computational Validation : Compare activation energies of competing pathways using DFT to rationalize selectivity .

Analytical: What HPLC conditions detect trace impurities in this compound?

Answer : Employ a C18 column with a mobile phase of acetonitrile/water (1:1) or methanol/water gradients. Calibrate using USP-grade standards (e.g., benzyl alcohol) at 200–300 nm UV detection. For polar impurities, ion-pair chromatography with 0.1% trifluoroacetic acid improves retention .

Crystallography: How to determine the crystal structure of this compound derivatives?

Answer : Use SHELXL for refinement against high-resolution X-ray data. For twinned crystals, SHELXPRO’s twin-law correction resolves overlapping reflections. Validate hydrogen bonding and π-stacking interactions using Olex2 or Mercury .

Stability: What storage conditions prevent degradation of this compound?

Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials. Monitor stability via periodic NMR or LC-MS. For methanol solutions, avoid prolonged exposure to light to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.